Cas no 1524903-03-4 (1-(oxetan-3-yl)propan-1-ol)

1-(oxetan-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(oxetan-3-yl)propan-1-ol
- MFCD30802740
- P20426
- CS-0057138
- 1524903-03-4
- (3-ethyl-3-hydroxymethyl)oxetane
- PS-17210
- SCHEMBL7056026
- SB22555
-
- MDL: MFCD30802740
- インチ: 1S/C6H12O2/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3
- InChIKey: HACRLPBEGSHDAA-UHFFFAOYSA-N
- ほほえんだ: C(C1COC1)(O)CC
計算された属性
- せいみつぶんしりょう: 116.083729621g/mol
- どういたいしつりょう: 116.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 68.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
1-(oxetan-3-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-500MG |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-100MG |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 100MG |
¥ 963.00 | 2023-04-05 | |
Chemenu | CM390949-5g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95%+ | 5g |
$2095 | 2023-03-07 | |
eNovation Chemicals LLC | D658570-10G |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 10g |
$3610 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-250mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 250mg |
¥1538.0 | 2024-04-24 | |
Ambeed | A346262-100mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 100mg |
$207.0 | 2024-04-23 | |
A2B Chem LLC | AX29962-1g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 1g |
$709.00 | 2024-04-20 | |
A2B Chem LLC | AX29962-250mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 250mg |
$290.00 | 2024-04-20 | |
eNovation Chemicals LLC | D658570-500mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 500mg |
$480 | 2025-02-27 | |
eNovation Chemicals LLC | D658570-1g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 1g |
$720 | 2025-02-27 |
1-(oxetan-3-yl)propan-1-ol 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
1-(oxetan-3-yl)propan-1-olに関する追加情報
Recent Advances in the Application of 1-(Oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4) in Chemical Biology and Pharmaceutical Research
The compound 1-(oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This oxetane-containing alcohol has garnered significant attention due to its unique physicochemical properties, including enhanced solubility and metabolic stability compared to traditional hydrocarbon-based structures. Recent studies have explored its utility as a versatile building block in drug discovery, particularly in the design of novel kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 1-(oxetan-3-yl)propan-1-ol into the structure of Bruton's tyrosine kinase (BTK) inhibitors, resulting in improved pharmacokinetic profiles. The oxetane moiety was found to significantly reduce metabolic clearance while maintaining potent target engagement, suggesting its potential as a privileged fragment in kinase inhibitor design. Molecular modeling studies revealed that the constrained oxetane ring optimally positions the propanol side chain for favorable interactions with the kinase hinge region.
In parallel research, 1-(oxetan-3-yl)propan-1-ol has shown promise in the development of targeted protein degraders. A recent Nature Chemical Biology publication highlighted its use as a linker component in PROTAC molecules targeting estrogen receptor alpha (ERα). The compound's balanced hydrophilicity and conformational rigidity were found to enhance cellular permeability while maintaining efficient ternary complex formation between the target protein and E3 ubiquitin ligase.
Synthetic methodology development has also progressed significantly, with several groups reporting efficient routes to 1-(oxetan-3-yl)propan-1-ol derivatives. A notable advance came from a 2024 Organic Letters paper describing a biocatalytic approach using engineered ketoreductases for the enantioselective synthesis of chiral analogs. This green chemistry method achieved excellent yields (>85%) and enantiomeric excess (>99%), addressing previous challenges in stereocontrol for this scaffold.
The safety profile of 1-(oxetan-3-yl)propan-1-ol has been systematically evaluated in recent preclinical studies. Toxicology assessments in rodent models showed favorable results, with no significant off-target effects observed at therapeutic concentrations. However, researchers caution that the metabolic fate of the oxetane ring may vary across species, necessitating careful translation from animal models to human trials.
Looking forward, several pharmaceutical companies have included 1-(oxetan-3-yl)propan-1-ol derivatives in their preclinical pipelines, particularly for oncology and inflammatory indications. The compound's versatility in fragment-based drug discovery and its potential to address drug resistance mechanisms position it as an important tool in modern medicinal chemistry. Ongoing research is exploring its application in covalent inhibitor design and as a component of antibody-drug conjugates (ADCs).
1524903-03-4 (1-(oxetan-3-yl)propan-1-ol) 関連製品
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 2227661-94-9((2R)-2-4-fluoro-3-(trifluoromethyl)phenyloxirane)
- 1823988-92-6(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)propanenitrile)
- 66760-72-3(4'-Hydroxy-4-methoxydihydrochalcone)
- 2228603-02-7(2-methoxy-6-methyl-4-(pyrrolidin-3-yloxy)pyridine)
- 189161-81-7(4-(4-Carboxyphenyl)-2-methylphenol)
- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)
- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)
- 2411194-02-8(2-chloro-N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylacetamide)
- 1806422-11-6(Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)
